molecular formula C22H21F6N3O3 B2668269 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide CAS No. 1023546-52-2

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Cat. No. B2668269
CAS RN: 1023546-52-2
M. Wt: 489.418
InChI Key: ZZFXJOYGYGIKLI-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C22H27N3O3 . It is related to a class of compounds known as N-arylpiperazines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The compound has a complex structure with multiple functional groups, including a benzodioxol group, a piperazine ring, and a trifluoromethylphenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.46808 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Discovery and Clinical Candidates

A closely related compound, identified as a clinical candidate K-604 for its potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggests its potential utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This highlights the compound's relevance in addressing cholesterol-related disorders.

Anticancer Activities

N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have demonstrated in vitro anticancer activity against various human cancer cell lines, indicating the potential of related structures for cancer treatment applications (Boddu et al., 2018).

Synthesis of Pharmaceutical Compounds

Research on the synthesis of flunarizine and its isomers explores the pharmaceutical applications of related piperazine compounds, offering insights into methods for developing drugs with similar structures (Shakhmaev et al., 2016).

Antibacterial and Antimicrobial Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities, suggesting the importance of such compounds in combating bacterial infections and biofilms (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that it could interact with biological targets in a manner similar to other N-arylpiperazines .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F6N3O3/c23-21(24,25)15-8-16(22(26,27)28)10-17(9-15)29-20(32)12-31-5-3-30(4-6-31)11-14-1-2-18-19(7-14)34-13-33-18/h1-2,7-10H,3-6,11-13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFXJOYGYGIKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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